6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine
Description
Properties
IUPAC Name |
6-chloro-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3O/c14-11-4-5-12-18-7-10(20(12)19-11)8-2-1-3-9(6-8)21-13(15,16)17/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWNIZQQIBFCJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C3N2N=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₃H₇ClF₃N₃O
- Molecular Weight : 313.66 g/mol
- CAS Number : 928337-00-2
- Purity : ≥ 96%
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, revealing significant antiproliferative effects against certain cancer cell lines and activity against parasitic infections.
Antiproliferative Activity
One of the most notable findings regarding this compound is its antiproliferative activity. In vitro studies have shown that it exhibits submicromolar activity against the trypomastigote form of Trypanosoma brucei with an effective concentration (EC50) of 0.38 µM, outperforming some reference drugs such as fexinidazole (EC50 = 1.4 µM) . However, its solubility issues in culture media limited comprehensive cytotoxicity assessments against other cell lines like HepG2 (CC50 > 7.8 µM) .
The mechanism of action for this compound is primarily linked to its ability to disrupt cellular processes in targeted pathogens and cancer cells. The imidazo[1,2-b]pyridazine scaffold is known for its potential to inhibit specific enzymes and pathways critical for cell proliferation and survival.
Case Studies
Several case studies have investigated the biological effects of this compound:
- Antiparasitic Activity :
- Cancer Cell Lines :
Pharmacokinetics and Toxicology
The pharmacokinetic profile suggests that the compound is moderately soluble, which may affect its bioavailability. Notably:
- Solubility : Approximately 0.006 mg/ml.
- Absorption : High gastrointestinal absorption predicted.
- Blood-Brain Barrier Penetration : Yes.
Toxicological evaluations indicate potential cytotoxicity at higher concentrations, necessitating careful dosing in therapeutic applications.
Summary of Findings
| Property | Value |
|---|---|
| EC50 (T. brucei) | 0.38 µM |
| CC50 (HepG2) | >7.8 µM |
| Solubility | 0.006 mg/ml |
| Bioavailability Score | 0.55 |
| BBB Penetration | Yes |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The imidazo[1,2-b]pyridazine scaffold is highly versatile, allowing modifications at positions 3, 6, and 6. Below is a comparison of key derivatives:
Key Observations:
- Position 3 Modifications : The 3-(trifluoromethoxy)phenyl group in the target compound enhances lipophilicity and target binding, similar to 3-(trifluoromethyl)benzamide in 6b . However, replacing it with pyridin-4-yl (10 ) improves aqueous solubility, critical for antiplasmodial activity .
- Position 6 Chlorine: The chlorine atom at C6 is conserved in FLT3-ITD inhibitors (e.g., 33m) but replaced with phenoxy groups in VEGFR2 inhibitors (6b), highlighting its role in kinase selectivity .
- C8 Functionalization : Sulfonamide groups (e.g., 33m ) improve pharmacokinetic properties but may reduce solubility compared to benzamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
